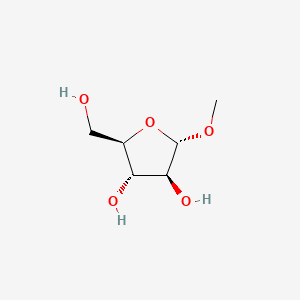![molecular formula C21H16N2O6S B2645729 ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939894-10-7](/img/structure/B2645729.png)
ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like this one, which contain a thiochromeno[4,3-b]pyran core, are part of a larger class of organic compounds known as heterocyclic compounds. These compounds contain a ring structure that includes atoms of at least two different elements .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the heterocyclic ring and the introduction of various functional groups . The exact synthesis process would depend on the specific starting materials and desired end product.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure and the nature of its functional groups. For example, the nitro group in this compound is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through experimental measurements . These properties can provide important information about how the compound behaves under different conditions.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate and related compounds have been extensively studied for their synthesis methodologies, structural characteristics, and potential applications in various fields of chemistry and materials science. Key research findings include:
- The synthesis of tetrahydroquinoline derivatives from related ethyl carboxylate compounds, showcasing the versatility of these chemical structures in generating novel heterocyclic compounds with potential pharmaceutical applications (Bombarda, Erba, Gelmi, & Pocar, 1992).
- Investigations into the corrosion inhibition properties of pyranpyrazole derivatives for mild steel, indicating industrial applications in metal preservation and protection (Dohare, Ansari, Quraishi, & Obot, 2017).
- Crystal structure analyses of similar compounds, providing insights into their molecular conformations and potential interactions in solid-state applications (Nesterov & Viltchinskaia, 2001).
Theoretical and Computational Studies
Theoretical and computational studies have focused on understanding the electronic structure and reactivity of these compounds, as well as their potential for forming supramolecular assemblies:
- Density functional theory (DFT) analysis of substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, has elucidated the nature of supramolecular assemblies formed in the solid state, driven by a combination of classical hydrogen bonds, π-stacking, and unconventional π-hole interactions (Chowhan, Gupta, Sharma, & Frontera, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6S/c1-2-28-20(24)17-15(11-7-9-12(10-8-11)23(26)27)16-18(29-19(17)22)13-5-3-4-6-14(13)30-21(16)25/h3-10,15H,2,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMJELUQSHBLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)SC4=CC=CC=C42)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2645652.png)


![7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2645658.png)
![1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2645661.png)



